molecular formula C22H23N3O2S B2737610 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one CAS No. 1706296-00-5

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one

Cat. No. B2737610
M. Wt: 393.51
InChI Key: ZWYGANDJBBPPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Quinazoline derivatives, including 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one, have been identified as crucial compounds in medicinal chemistry due to their diverse biological activities. Quinazolines are a significant class of heterocyclic compounds found in over 200 naturally occurring alkaloids, and their structural complexity and stability have made them a focal point for pharmaceutical research.

Versatile Biological Activities

Quinazoline derivatives are renowned for their broad spectrum of biological activities, which include antibacterial, anticancer, antifungal, and antiviral properties. These compounds have shown significant efficacy against various strains of bacteria and cancer cell lines, demonstrating their potential as therapeutic agents. The unique molecular structure of quinazolines allows for the introduction of various bioactive moieties, enhancing their medicinal value.

Optoelectronic Material Applications

Beyond their biological activities, quinazoline derivatives have also found applications in the field of optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials exhibit promising properties for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, showcasing the versatility of quinazoline derivatives beyond pharmaceutical applications.

Anticancer Drug Development

The development of quinazoline derivatives as anticancer drugs has been a significant area of research. These compounds have been shown to inhibit various therapeutic protein targets, including EGFR, and have the potential to combat antibiotic resistance. The structural diversity of patented quinazoline compounds highlights their potential in targeting a wide range of proteins involved in cancer progression.

References for Further Reading

  • Tiwary, B. K., Pradhan, K., Nanda, A., & Chakraborty, R. (2016). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. View Source.
  • Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O. (2018). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. View Source.
  • Ravez, S., Castillo-Aguilera, O., Depreux, P., & Goossens, L. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). View Source.

properties

IUPAC Name

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYGANDJBBPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.